Lipophilicity (XLogP3-AA) Differentiates This Compound from More Polar Piperidine-1-carboxamide Analogs
The target compound exhibits a computed XLogP3-AA value of 3.1, which places it in the optimal lipophilicity range for oral absorption (LogP 1–5) but distinguishes it from more polar piperidine-1-carboxamide derivatives that often show XLogP < 2.0. In contrast, pentamidine (CAS 100-33-4), a diamidine with the same molecular formula, has a much lower computed XLogP (~1.4) due to its hydrophilic amidine groups [1]. This difference suggests that the target compound's higher lipophilicity may enhance membrane permeability relative to more polar congeners, a critical factor for cell-based assays and in vivo studies.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 [1] |
| Comparator Or Baseline | Pentamidine (C19H24N4O2), XLogP3-AA ≈ 1.4; typical piperidine-1-carboxamide analogs < 2.0 |
| Quantified Difference | ΔXLogP ≥ +1.7 vs. pentamidine; ≥ +1.1 vs. typical polar analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem, 2019 release) |
Why This Matters
Higher lipophilicity can translate to better passive membrane permeability, a key consideration for intracellular target engagement and cell-based assay design.
- [1] PubChem Compound Summary for CID 122243570, 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/122243570 (accessed 2026-04-27). View Source
